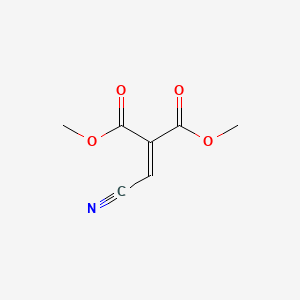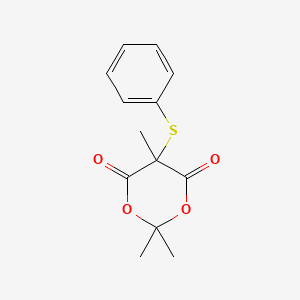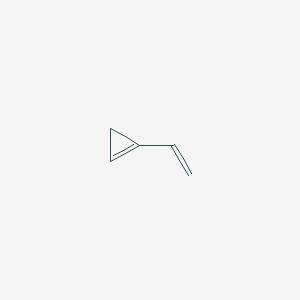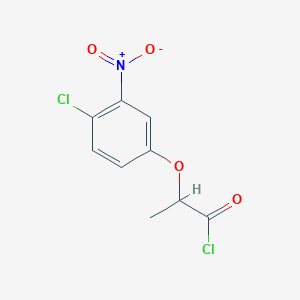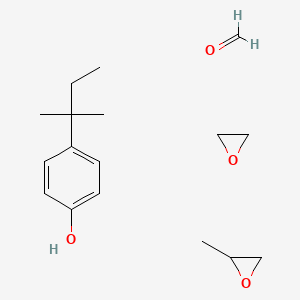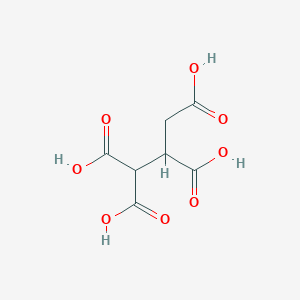
Propane-1,1,2,3-tetracarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propane-1,1,2,3-tetracarboxylic acid is an organic compound with the molecular formula C₇H₈O₈. It is a tetracarboxylic acid, meaning it contains four carboxyl functional groups (-COOH). This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propane-1,1,2,3-tetracarboxylic acid can be synthesized through the condensation of diethyl fumarate and diethyl malonate. The reaction typically involves the use of a catalyst such as sodium ethoxide in ethanol. The mixture is refluxed, and the product is isolated through distillation and recrystallization .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also involve the use of different catalysts and solvents to improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Propane-1,1,2,3-tetracarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the carboxyl groups into alcohols or other functional groups.
Substitution: The carboxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can produce alcohols .
Applications De Recherche Scientifique
Propane-1,1,2,3-tetracarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and metabolic pathways.
Medicine: Research into its potential therapeutic applications, such as drug development, is ongoing.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism by which propane-1,1,2,3-tetracarboxylic acid exerts its effects involves its interaction with various molecular targets. The carboxyl groups can form hydrogen bonds and ionic interactions with enzymes and other proteins, affecting their activity. The compound can also participate in redox reactions, influencing cellular processes and metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Propane-1,2,3-tricarboxylic acid: This compound has three carboxyl groups and is known for its role in the citric acid cycle.
Aconitic acid: Contains three carboxyl groups and is involved in the metabolism of citric acid.
Isocitric acid: Another tricarboxylic acid involved in the citric acid cycle.
Uniqueness
Propane-1,1,2,3-tetracarboxylic acid is unique due to its four carboxyl groups, which provide it with distinct chemical properties and reactivity compared to tricarboxylic acids. This makes it a valuable compound for various synthetic and research applications .
Propriétés
Numéro CAS |
63247-16-5 |
|---|---|
Formule moléculaire |
C7H8O8 |
Poids moléculaire |
220.13 g/mol |
Nom IUPAC |
propane-1,1,2,3-tetracarboxylic acid |
InChI |
InChI=1S/C7H8O8/c8-3(9)1-2(5(10)11)4(6(12)13)7(14)15/h2,4H,1H2,(H,8,9)(H,10,11)(H,12,13)(H,14,15) |
Clé InChI |
NJKRDXUWFBJCDI-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(C(=O)O)C(=O)O)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


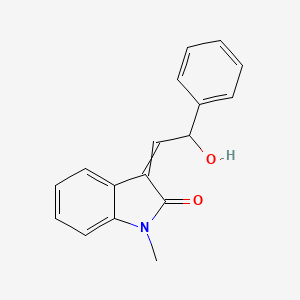


![[(2,4,6-Tribromophenyl)imino]-lambda~4~-sulfanethione](/img/structure/B14509685.png)


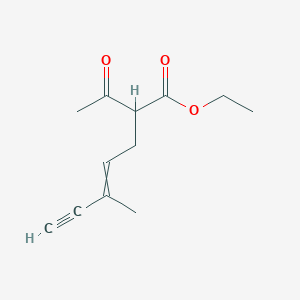

![(1E)-N-{2-[(E)-Benzylideneamino]ethyl}butan-1-imine](/img/structure/B14509704.png)
